Nitrofurantoin (sodium)
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Overview
Description
Nitrofurantoin (sodium) is a nitrofuran antibiotic primarily used to treat uncomplicated urinary tract infections. It was first introduced in 1953 and has since been a valuable tool in combating bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria . Nitrofurantoin is known for its ability to inhibit bacterial growth by interfering with various cellular processes, making it a versatile and effective antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrofurantoin involves the condensation of 5-nitro-2-furaldehyde with hydantoin in the presence of an acid catalyst. The reaction typically proceeds as follows:
Step 1: 5-nitro-2-furaldehyde is reacted with hydantoin in the presence of hydrochloric acid.
Step 2: The resulting intermediate is then subjected to further reaction to form nitrofurantoin.
Industrial Production Methods: Industrial production of nitrofurantoin follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing and preparing 5-nitro-2-furaldehyde and hydantoin.
Reaction: Conducting the condensation reaction in large reactors with controlled temperature and pressure.
Purification: Purifying the product through crystallization and filtration to obtain high-purity nitrofurantoin.
Chemical Reactions Analysis
Types of Reactions: Nitrofurantoin undergoes several types of chemical reactions, including:
Reduction: Nitrofurantoin can be reduced to its corresponding amine derivative.
Oxidation: It can undergo oxidation to form various oxidative products.
Substitution: Nitrofurantoin can participate in substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Reduction: Amino derivatives of nitrofurantoin.
Oxidation: Various oxidative by-products.
Substitution: Substituted nitrofurantoin derivatives.
Scientific Research Applications
Nitrofurantoin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nitrofuran chemistry and reactivity.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively studied for its efficacy in treating urinary tract infections and its potential use in other bacterial infections.
Industry: Used in the development of antimicrobial coatings and materials
Mechanism of Action
Nitrofurantoin exerts its effects by being reduced by bacterial nitroreductases to electrophilic intermediates. These intermediates then inhibit several bacterial processes, including:
Inhibition of DNA, RNA, and protein synthesis: The intermediates interfere with the synthesis of these essential macromolecules.
Disruption of the citric acid cycle: The intermediates inhibit key enzymes in the citric acid cycle, disrupting bacterial energy metabolism
Comparison with Similar Compounds
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Furaltadone: Another nitrofuran antibiotic with similar applications.
Comparison:
Nitrofurantoin vs. Nitrofurazone: Nitrofurantoin is primarily used for urinary tract infections, while nitrofurazone is used topically.
Nitrofurantoin vs. Furazolidone: Nitrofurantoin is more effective for urinary tract infections, whereas furazolidone is used for gastrointestinal infections.
Nitrofurantoin vs. Furaltadone: Both have similar antibacterial properties, but nitrofurantoin is more commonly used in clinical settings.
Nitrofurantoin stands out due to its broad-spectrum activity, low resistance development, and effectiveness in treating urinary tract infections, making it a unique and valuable antibiotic in the nitrofuran class .
Properties
Molecular Formula |
C8H6N4NaO5 |
---|---|
Molecular Weight |
261.15 g/mol |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3+; |
InChI Key |
IGEOXMZNNDNZOY-JSGFVSQVSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].[Na] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na] |
Origin of Product |
United States |
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